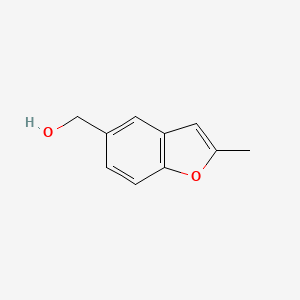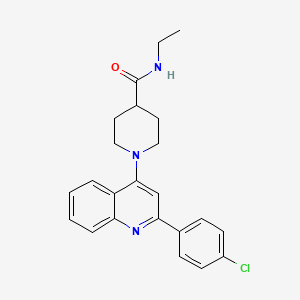
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. Common synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions . These methods often involve the use of aniline derivatives and aldehydes under acidic conditions to form the quinoline ring.
For the specific synthesis of this compound, a typical approach might involve the following steps:
Formation of the Quinoline Core: Using a Friedländer reaction, 2-aminobenzophenone and 4-chlorobenzaldehyde are reacted in the presence of a base to form the quinoline core.
Introduction of the Piperidine Ring: The quinoline derivative is then reacted with N-ethylpiperidine-4-carboxylic acid chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting glioblastoma cells.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell death in glioblastoma cells through catastrophic vacuolization. This process involves the disruption of cellular organelles and the induction of necrosis-like cell death . The compound’s efficacy is influenced by its stereochemistry, with certain isomers showing higher activity and better brain tissue exposure .
Comparison with Similar Compounds
Similar Compounds
Vacquinol-1: A related compound with similar quinoline and piperidine structures, known for its anticancer properties.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: Another quinoline-based compound with potent anticancer activity.
Uniqueness
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide stands out due to its specific structural features and its ability to induce cell death through vacuolization, a mechanism not commonly observed in other quinoline derivatives .
Properties
CAS No. |
103914-11-0 |
|---|---|
Molecular Formula |
C23H24ClN3O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)quinolin-4-yl]-N-ethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O/c1-2-25-23(28)17-11-13-27(14-12-17)22-15-21(16-7-9-18(24)10-8-16)26-20-6-4-3-5-19(20)22/h3-10,15,17H,2,11-14H2,1H3,(H,25,28) |
InChI Key |
POHAJGDSIWENJV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
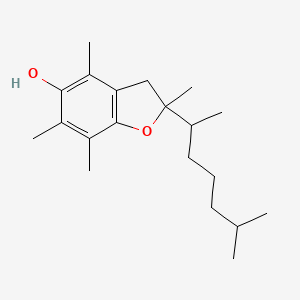

![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)

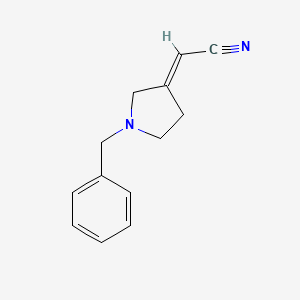
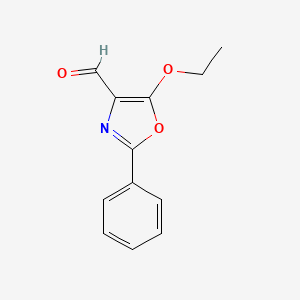
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
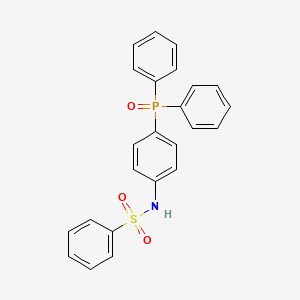
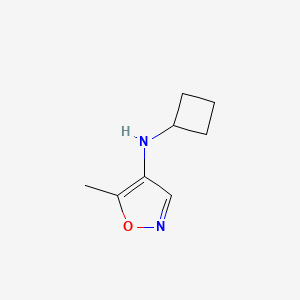

![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
